

Vatalanib: A Technical Guide to a VEGFR-2 Inhibitor in Angiogenesis

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Compound of Interest

Compound Name: Vatalanib dihydrochloride

Cat. No.: B1683843

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Introduction

Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases (RTKs). It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), with a particular selectivity for VEGFR-2, the principal mediator of the pro-angiogenic effects of VEGF.[1][2][3] In addition to VEGFRs, Vatalanib also exhibits inhibitory activity against platelet-derived growth factor receptor beta (PDGFR- β) and c-Kit.[4][5] This multi-targeted profile positions Vatalanib as a significant anti-angiogenic agent, a class of therapeutics that aims to disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of Vatalanib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

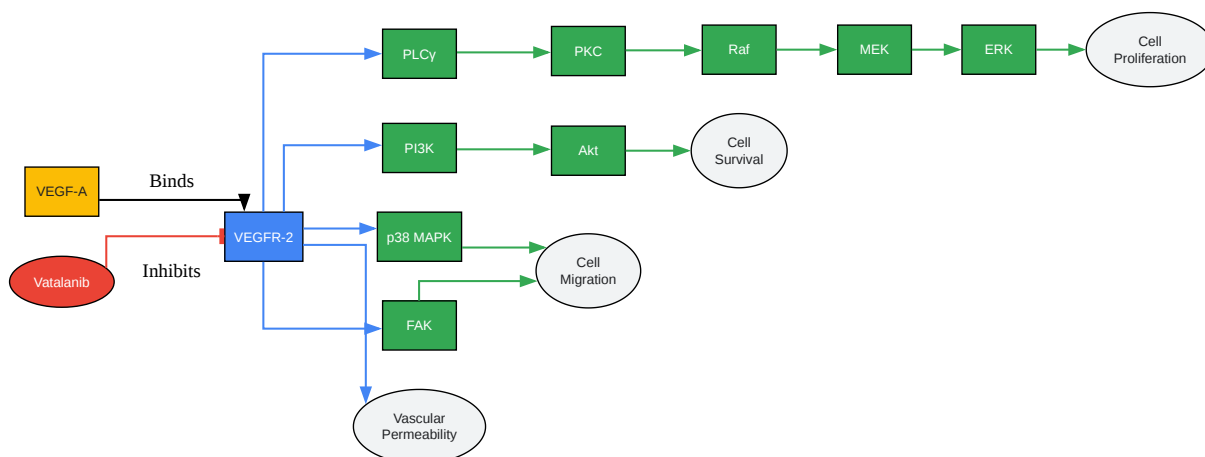
Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[6] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and the phosphorylation of specific tyrosine residues in

the cytoplasmic domain, initiating a cascade of intracellular signals that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[7][8][9]

The key signaling pathways activated downstream of VEGFR-2 include:

- The PLC γ -PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.[10]
- The PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival.[8][10]
- The p38 MAPK and FAK Pathways: These pathways are critical for directed endothelial cell migration.[8]

By blocking the initial phosphorylation of VEGFR-2, Vatalanib effectively abrogates these downstream signaling events, leading to the inhibition of angiogenesis.



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VEGFR-2 Signaling Pathway and Inhibition by Vatalanib.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Vatalanib

Target Kinase	IC50 (nM)	Reference
VEGFR-2 (KDR)	37	[4]
VEGFR-1 (Flt-1)	77	[4]
VEGFR-3 (Flt-4)	640	[4]
PDGFR- β	580	[4]
c-Kit	730	[4]
Flk-1	270	[4]

Table 2: Preclinical Efficacy of Vatalanib in Xenograft Models

Tumor Model	Dosing	Tumor Growth Inhibition	Reference
N87 Gastric Cancer	Not Specified	T/C ratio of 68% (not statistically significant vs. placebo)	[11]
Pancreatic Carcinoma	Not Specified	Significant anti-tumor activity and decreased microvessel density	[12]
Various Human Carcinomas	25-100 mg/kg/day (p.o.)	Dose-dependent inhibition of growth and metastases	[4]

Table 3: Pharmacokinetic Parameters of Vatalanib in Cancer Patients

Parameter	Value	Patient Population	Reference
Tmax	~2 hours	Myelodysplastic Syndrome	[10]
Terminal Half-life (t1/2)	4-6 hours	Myelodysplastic Syndrome	[10]
Protein Binding	~98%	Myelodysplastic Syndrome	[10]
Metabolism	Extensive (primarily CYP3A4)	Myelodysplastic Syndrome	[10]
Autoinduction of Metabolism	~50% decrease in systemic exposure between day 1 and day 7	Myelodysplastic Syndrome	[10]
Elimination Half-life	4.6 ± 1.1 h	Not Specified	[2]

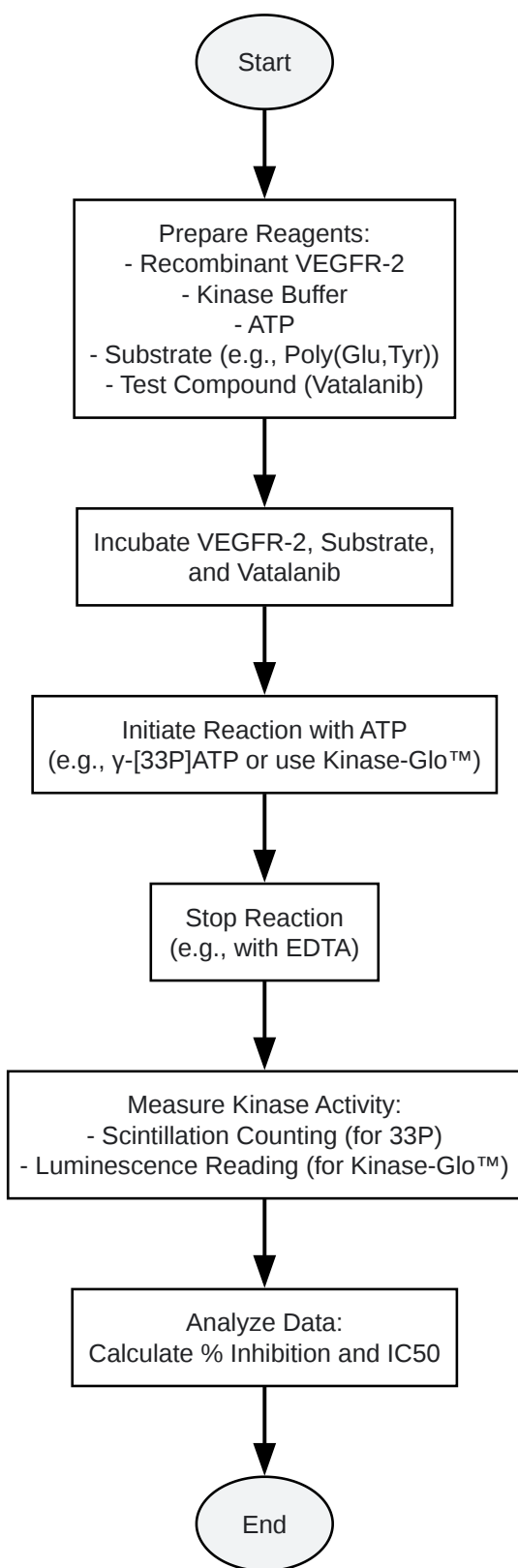
Table 4: Overview of Phase III CONFIRM Trials in Metastatic Colorectal Cancer

Trial	Patient Population	Treatment Arms	Primary Endpoint	Key Findings	Reference
CONFIRM-1	First-line metastatic colorectal cancer	FOLFOX4 + Vatalanib vs. FOLFOX4 + Placebo	Overall Survival	No significant improvement in overall survival.	[2][13]
CONFIRM-2	Second-line metastatic colorectal cancer (post-irinotecan/fluoropyrimidine)	FOLFOX4 + Vatalanib vs. FOLFOX4 + Placebo	Overall Survival	No significant improvement in overall survival; significant increase in progression-free survival.	[2][14]

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.



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Workflow for an In Vitro Kinase Inhibition Assay.

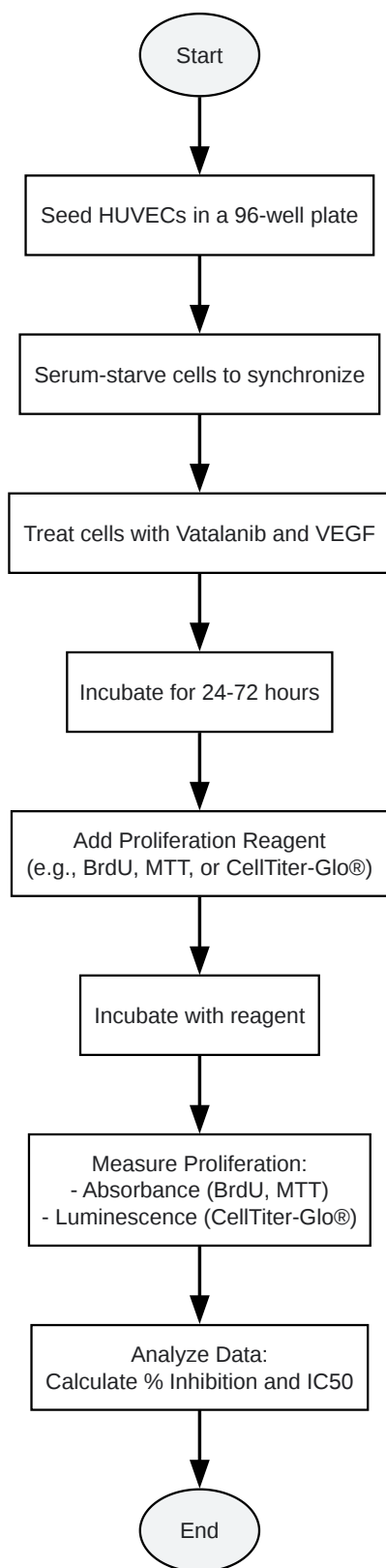
Detailed Methodology:[\[1\]](#)[\[4\]](#)[\[15\]](#)[\[16\]](#)

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
 - Dilute recombinant human VEGFR-2 kinase domain to the desired concentration in the reaction buffer.
 - Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.
 - Prepare serial dilutions of Vatalanib in DMSO, then dilute further in the reaction buffer.
 - Prepare an ATP solution (e.g., containing a radioactive isotope like γ -³³P-ATP for radiometric assays, or non-labeled ATP for luminescence-based assays like Kinase-Glo™).
- Assay Procedure:
 - In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the various concentrations of Vatalanib (or vehicle control).
 - Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the kinase reaction by adding the ATP solution to each well.
 - Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
 - Stop the reaction by adding a stop solution (e.g., EDTA).
- Detection and Analysis:
 - Radiometric Assay: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated ATP. Measure the radioactivity on the filter using a scintillation counter.

- Luminescence-Based Assay (e.g., Kinase-Glo™): Add the Kinase-Glo™ reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
- Calculate the percentage of inhibition for each Vatalanib concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay (HUVEC)

This assay measures the effect of Vatalanib on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.



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Workflow for a Cell Proliferation Assay.

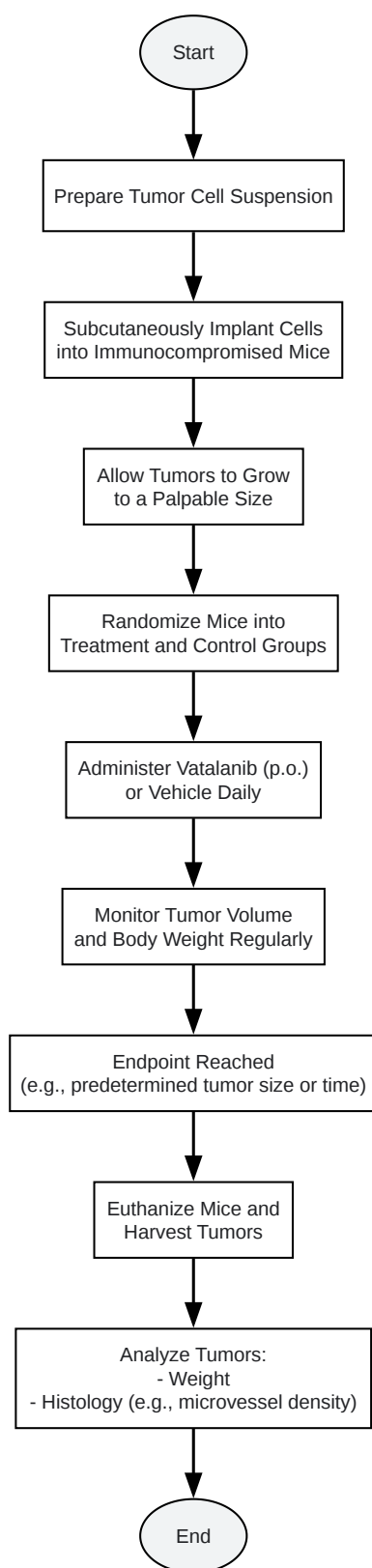
Detailed Methodology:[\[4\]](#)[\[5\]](#)[\[13\]](#)[\[17\]](#)[\[18\]](#)

- Cell Culture and Seeding:
 - Culture HUVECs in endothelial cell growth medium.
 - Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
 - Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- Cell Treatment:
 - The following day, replace the growth medium with a low-serum basal medium and incubate for several hours to synchronize the cells.
 - Prepare serial dilutions of Vatalanib in the low-serum medium.
 - Add the Vatalanib dilutions to the appropriate wells.
 - Add a constant, predetermined concentration of VEGF to stimulate proliferation (except in negative control wells). Include wells with vehicle control (DMSO) and VEGF alone (positive control).
 - Incubate the plate for 24 to 72 hours.
- Measurement of Proliferation:
 - BrdU Incorporation Assay: Add BrdU to the wells for the final few hours of incubation. Fix the cells, permeabilize them, and add an anti-BrdU antibody conjugated to a peroxidase enzyme. Add a substrate and measure the absorbance.
 - MTT Assay: Add MTT solution to the wells and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance.
 - Luminescent Cell Viability Assay (e.g., CellTiter-Glo®): Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

- Data Analysis:
 - Calculate the percentage of proliferation inhibition for each Vatalanib concentration compared to the VEGF-stimulated control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration.

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of Vatalanib in inhibiting the growth of human tumors implanted in immunocompromised mice.



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Workflow for an In Vivo Tumor Xenograft Model.

Detailed Methodology:[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Animal Model and Cell Implantation:
 - Use immunocompromised mice (e.g., athymic nude or SCID mice).
 - Culture the desired human tumor cell line (e.g., A498 renal cancer, HCT-116 colon cancer).
 - Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
 - Subcutaneously inject a defined number of cells (e.g., $1-5 \times 10^6$) into the flank of each mouse.
- Tumor Growth and Treatment:
 - Monitor the mice regularly for tumor formation.
 - Once the tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Prepare a formulation of Vatalanib for oral administration (e.g., in water or a suitable vehicle).
 - Administer Vatalanib orally once or twice daily at the desired dose(s). The control group receives the vehicle alone.
 - Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (e.g., using the formula: $(\text{length} \times \text{width}^2)/2$).
 - Monitor the body weight of the mice as an indicator of general health and toxicity.
- Endpoint and Analysis:
 - Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
 - At the end of the study, euthanize the mice and excise the tumors.

- Measure the final tumor weight.
- Calculate the percentage of tumor growth inhibition for the Vatalanib-treated groups compared to the control group.
- Process the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation like Ki-67, and microvessel density using CD31 staining) to further assess the anti-angiogenic and anti-tumor effects of Vatalanib.

Conclusion

Vatalanib is a well-characterized VEGFR-2 inhibitor with demonstrated anti-angiogenic and anti-tumor activity in a range of preclinical models. While its clinical development has faced challenges, particularly in demonstrating a significant overall survival benefit in large Phase III trials for colorectal cancer, the data generated from these studies provide valuable insights into the therapeutic potential and limitations of targeting the VEGF pathway. The detailed methodologies provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on Vatalanib and other anti-angiogenic agents, facilitating the design and execution of robust preclinical and clinical evaluations.

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